

# Technical Support Center: Optimizing HYNIC-to-Protein Molar Ratios

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *6-Hydrazinonicotinic acid*

Cat. No.: *B164561*

[Get Quote](#)

Welcome to the technical support center for optimizing the molar ratio of 6-hydrazinonicotinamide (HYNIC) to your protein of interest. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Achieving the optimal HYNIC-to-protein molar ratio is a critical step in developing radiopharmaceuticals and other protein conjugates, directly impacting the stability, efficacy, and *in vivo* performance of your final product.<sup>[1][2]</sup> This resource will equip you with the knowledge to navigate the nuances of HYNIC conjugation chemistry, ensuring reproducible and reliable results.

## Understanding the "Why": The Criticality of the HYNIC-to-Protein Molar Ratio

Before delving into protocols and troubleshooting, it's essential to understand the causality behind the intense focus on the HYNIC-to-protein molar ratio, often referred to as the Molar Substitution Ratio (MSR). HYNIC is a bifunctional chelator, a molecule with two key functional groups.<sup>[3][4][5]</sup> One group, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines (like the  $\epsilon$ -amino group of lysine residues) on the protein surface to form a stable covalent bond.<sup>[6][7]</sup> The other group, the hydrazine moiety, is responsible for chelating (binding) a metallic radionuclide, such as Technetium-99m (99mTc).<sup>[1][8][9]</sup>

The MSR dictates the average number of HYNIC molecules attached to a single protein molecule. This ratio is a delicate balance:

- Too low of an MSR will result in a low specific activity of your radiolabeled protein, meaning less radionuclide is delivered to the target site. This can lead to a poor signal in imaging studies or an insufficient therapeutic dose.
- Too high of an MSR can have several detrimental effects. It can lead to the obstruction of biologically active sites on the protein, reducing its binding affinity to its target.[10][11] Furthermore, excessive modification can alter the protein's overall charge and conformation, potentially leading to aggregation, increased immunogenicity, and altered pharmacokinetic profiles, such as rapid clearance from circulation.[12]

Therefore, optimizing the MSR is a crucial step to ensure the final conjugate retains its biological function while carrying a sufficient payload of the radionuclide.[11]

## Visualizing the HYNIC Conjugation Workflow

To provide a clear overview of the entire process, from initial protein preparation to the final analysis of the conjugate, the following workflow diagram illustrates the key stages.



[Click to download full resolution via product page](#)

Caption: A high-level overview of the HYNIC-protein conjugation process.

## Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the optimization of your HYNIC-to-protein molar ratio in a question-and-answer format.

#### Issue 1: Low or No HYNIC Incorporation (Low MSR)

- Question: I've performed the conjugation reaction, but my MSR is consistently very low or zero. What could be the cause?
- Answer: Several factors can lead to poor HYNIC incorporation. Let's break down the potential culprits in a logical troubleshooting sequence.

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for low HYNIC incorporation.

- Detailed Explanation:

- Reagent Integrity: The NHS ester on S-HYNIC is susceptible to hydrolysis.[13] Moisture in the air or in the solvent (DMF or DMSO) can quickly inactivate the reagent. Always use fresh, high-quality anhydrous solvent and store the S-HYNIC reagent desiccated at a low temperature.[13][14]
- Buffer Composition: Primary amines in buffers like Tris or glycine will compete with the protein's lysine residues for reaction with the S-HYNIC, drastically reducing conjugation efficiency.[15] It is crucial to perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer before starting the conjugation.[15]
- Reaction pH: The reaction of NHS esters with primary amines is pH-dependent.[7][16] A pH range of 8.0-8.5 is generally optimal.[7][17] At lower pH values, the primary amines are protonated and less nucleophilic, slowing the reaction rate. At a pH above 8.5, the hydrolysis of the NHS ester is accelerated.
- Protein Concentration: A higher protein concentration can favor the conjugation reaction. A concentration of at least 2 mg/mL is often recommended.[11][13]
- Accessibility of Lysine Residues: The lysine residues on the surface of your protein may not be readily accessible to the S-HYNIC reagent due to the protein's tertiary structure. In such cases, increasing the molar excess of S-HYNIC or prolonging the reaction time may be necessary. However, be mindful that this can also increase the risk of modifying more sensitive residues or causing aggregation.

#### Issue 2: Protein Aggregation or Precipitation During or After Conjugation

- Question: My protein solution becomes cloudy or I observe a precipitate after the conjugation reaction. What is happening and how can I prevent it?
- Answer: Protein aggregation or precipitation is a common issue that can arise from over-modification or changes in the protein's physicochemical properties.

- Causality:

- Over-modification: Attaching too many HYNIC molecules can significantly alter the protein's surface charge and hydrophobicity, leading to a loss of solubility and subsequent aggregation.[\[12\]](#)
- Solvent Effects: The addition of DMF or DMSO, while necessary to dissolve the S-HYNIC, can sometimes destabilize proteins, especially at higher concentrations.
- pH Changes: Drastic shifts in pH during the reaction or purification steps can also lead to protein precipitation.
- Solutions:
  - Reduce the Molar Ratio of S-HYNIC: This is the most direct way to prevent over-modification. Perform a titration experiment with a range of S-HYNIC:protein molar ratios to find the highest ratio that does not cause precipitation.
  - Optimize Reaction Time and Temperature: Shorter reaction times or performing the reaction at a lower temperature (e.g., 4°C) can help to control the extent of modification.[\[11\]](#)
  - Minimize the Amount of Organic Solvent: Use the most concentrated stock of S-HYNIC possible to minimize the final concentration of DMF or DMSO in the reaction mixture.
  - Include Excipients: In some cases, the addition of stabilizing excipients like sucrose or trehalose to the reaction buffer can help to prevent aggregation.
  - Gentle Purification: Use gentle purification methods like size-exclusion chromatography or dialysis. Avoid harsh conditions that could further denature the protein.

### Issue 3: Inconsistent MSR Results Between Batches

- Question: I am getting variable MSR values even though I am using the same protocol. How can I improve the reproducibility of my conjugations?
- Answer: Achieving batch-to-batch consistency is crucial, especially in a drug development setting. Inconsistent MSRs often point to subtle variations in the experimental setup.
  - Key Areas for Standardization:

- Protein Quantification: Ensure you are using a consistent and accurate method for determining your initial protein concentration. Colorimetric assays like the BCA or Bradford assay are commonly used.[18][19] It is important to use a standard that is representative of your protein.[19]
- S-HYNIC Stock Preparation: Always prepare the S-HYNIC stock solution fresh immediately before use. Do not store S-HYNIC in solution, as it will hydrolyze over time. [13][14]
- Precise Reagent Addition: Use calibrated pipettes for all reagent additions, especially for the small volumes of the S-HYNIC stock solution.
- Consistent Reaction Parameters: Strictly control the reaction time, temperature, and pH for every batch.
- Standardized Purification: Use the same purification method and conditions for each batch to ensure consistent removal of unreacted HYNIC.

## Frequently Asked Questions (FAQs)

- Q1: What is a good starting molar ratio of S-HYNIC to protein for a new experiment?
  - A1: A good starting point for many proteins is a 10:1 to 20:1 molar excess of S-HYNIC to protein.[20] However, this is highly dependent on the protein's size and the number of available lysine residues. It is always recommended to perform a pilot experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal conditions for your specific protein.[20]
- Q2: How can I determine the Molar Substitution Ratio (MSR)?
  - A2: A common and reliable method is a spectrophotometric assay.[11] One such method involves reacting the HYNIC-conjugated protein with a colorimetric reagent like p-nitrobenzaldehyde, which forms a chromogenic product with the hydrazine group of HYNIC that can be quantified by measuring its absorbance.[21][22] The MSR can then be calculated based on the absorbance of the product and the protein concentration.
- Q3: Can I use MALDI-TOF mass spectrometry to determine the MSR?

- A3: Yes, MALDI-TOF MS can be a powerful tool for characterizing your HYNIC-protein conjugate.[23][24][25] By comparing the mass of the unconjugated protein with the mass of the conjugated protein, you can determine the number of HYNIC molecules that have been attached. The mass spectrum will often show a distribution of species with different numbers of HYNIC modifications, providing a more detailed picture than a simple average MSR value.
- Q4: Does the choice of co-ligand for radiolabeling affect the HYNIC conjugation step?
  - A4: The co-ligand is typically introduced during the radiolabeling step, which occurs after the HYNIC conjugation and purification. Therefore, it does not directly affect the HYNIC conjugation reaction itself. However, the choice of co-ligand (e.g., tricine, EDDA) is critical for stabilizing the final radiometal complex and influences the *in vivo* biodistribution of the radiolabeled protein.[9][26][27]
- Q5: My protein does not have many accessible lysine residues. Are there alternative conjugation strategies?
  - A5: While lysine conjugation is the most common approach for S-HYNIC, other strategies can be employed if lysine residues are limited or located in the active site. These can include targeting cysteine residues with maleimide-functionalized HYNIC derivatives or using enzymatic or chemo-selective methods to introduce the chelator at a specific site. [10]

## Experimental Protocols

### Protocol 1: General Procedure for HYNIC Conjugation to a Protein

This protocol provides a general framework. Optimization of molar ratios, reaction times, and temperatures is essential for each specific protein.

- Protein Preparation:
  - Perform a buffer exchange of your protein solution into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). This can be done using a desalting column or dialysis.

- Adjust the protein concentration to 2-5 mg/mL. Accurately determine the protein concentration using a suitable method (e.g., BCA assay).
- S-HYNIC Stock Solution Preparation:
  - Immediately before use, dissolve the required amount of S-HYNIC in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
  - Add the desired molar excess of the S-HYNIC stock solution to the protein solution while gently vortexing.
  - Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
- Purification:
  - Remove the unreacted S-HYNIC and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for your downstream application (e.g., PBS, pH 7.4).

#### Protocol 2: Determination of MSR using a Spectrophotometric Assay

This protocol is an example using p-nitrobenzaldehyde.

- Prepare a Standard Curve:
  - Prepare a series of known concentrations of a HYNIC standard in the assay buffer.
  - React each standard with an excess of p-nitrobenzaldehyde.
  - Measure the absorbance at the appropriate wavelength and plot a standard curve of absorbance versus HYNIC concentration.
- Assay the HYNIC-Protein Conjugate:
  - Accurately determine the concentration of your purified HYNIC-protein conjugate.

- React a known concentration of the conjugate with p-nitrobenzaldehyde under the same conditions as the standards.
- Measure the absorbance of the resulting solution.

- Calculate the MSR:

- Use the standard curve to determine the concentration of HYNIC in your conjugate sample from its absorbance.
- The MSR is calculated as:  $MSR = (\text{moles of HYNIC}) / (\text{moles of protein})$

## Quantitative Data Summary

| Parameter                   | Recommended Range/Value | Rationale                                                                                                                        |
|-----------------------------|-------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| S-HYNIC:Protein Molar Ratio | 5:1 to 40:1             | Highly protein-dependent; requires empirical optimization. <a href="#">[20]</a>                                                  |
| Reaction pH                 | 8.0 - 8.5               | Optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis. <a href="#">[7]</a> <a href="#">[17]</a> |
| Protein Concentration       | > 2 mg/mL               | Higher concentrations can improve reaction efficiency. <a href="#">[11]</a> <a href="#">[13]</a>                                 |
| Reaction Temperature        | 4°C to Room Temperature | Lower temperatures can help control the reaction rate and prevent protein degradation. <a href="#">[11]</a>                      |
| Reaction Time               | 1 - 4 hours             | Should be optimized to achieve the desired MSR without causing protein damage.                                                   |

## References

- Cooper, M. S., Sabbah, E., & Mather, S. J. (2006). Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- de Klerk, O. L., van der Laken, C. J., van der Linden, H., Wesseling, J., Lammertsma, A. A., & Molthoff, C. F. M. (2009). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. *Nuclear Medicine and Biology*, 36(7), 823–829. [\[Link\]](#)
- Interchim. (2013).
- Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual.
- Kalkman, E. D., et al. (2022). Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu. *Journal of Medicinal Chemistry*, 65(9), 6431-6439. [\[Link\]](#)
- Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. *Advanced Drug Delivery Reviews*, 60(12), 1347–1370. [\[Link\]](#)
- Lumpkin, R. S., et al. (2017). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon- $\gamma$ .
- Paxton, R. J., et al. (1996). Bifunctional NHS-BAT ester for antibody conjugation and stable technetium-99m labeling: conjugation chemistry, immunoreactivity and kit formulation. *Journal of Nuclear Medicine*, 37(2), 362-370.
- Smith, C. J., et al. (2004). Pyridine-containing HYNIC-derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules.
- Unchained Labs. (n.d.). Quantification of protein samples using colorimetric assays. [\[Link\]](#)
- Noble, J. E., & Bailey, M. J. A. (2009). Quantitation of Protein. In *Methods in Enzymology* (Vol. 463, pp. 73–95). Elsevier.
- Meszaros, L. K., Dose, A., Biagini, S. C. G., & Blower, P. J. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. *Dalton Transactions*, 40(23), 6338-6349. [\[Link\]](#)
- Biagini, S. C. G., et al. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. *Inorganica Chimica Acta*, 363(6), 1059-1069. [\[Link\]](#)
- Zuber, A., et al. (2018). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability.

- Breeman, W. A. P., et al. (2005). The chemical scaffold of theranostic radiopharmaceuticals: Radionuclide, bifunctional chelator, and pharmacokinetics modifying linker. *Molecules*, 25(4), 856. [\[Link\]](#)
- Cutler, C. S., et al. (2013). Bifunctional Chelates for Metal Nuclides. *Chemical Reviews*, 113(2), 858-883. [\[Link\]](#)
- Interchim. (n.d.). Protein-Oligonucleotide Conjugate Synthesis Made Easy, Efficient and Reproducible.
- Wlazlo, Z., et al. (2018). (99m)Tc Human IgG Radiolabelled by HYNIC. Biodistribution and Scintigraphy of Experimentally Induced Inflammatory Lesions in Animal Model. *Current Radiopharmaceuticals*, 11(2), 136-143. [\[Link\]](#)
- Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. *Journal of Mass Spectrometry*, 44(6), 877-889. [\[Link\]](#)
- Al-Saden, A. A., et al. (2021). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. *Iranian Journal of Nuclear Medicine*, 29(1), 1-8. [\[Link\]](#)
- Blankenberg, F. G., et al. (2006). Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis.
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. *Current Protocols in Protein Science*, 79, 16.10.1-16.10.27. [\[Link\]](#)
- Dadashzadeh, S., et al. (2020). Optimized Production of 188Re-HYNIC-Bombesin: New Therapeutic Agent for GRPR Targeting. *Molecules*, 25(7), 1743. [\[Link\]](#)
- Smith, S. V., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. *Dalton Transactions*, (43), 4998-5007. [\[Link\]](#)
- Schilling, B., et al. (2009). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. *Analytical Biochemistry*, 393(2), 277-279. [\[Link\]](#)
- Shah, K., et al. (2021). Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor. *Molecules*, 26(2), 358. [\[Link\]](#)
- MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins.
- Reisinger, V., & Schlosser, A. (2012). Protein identification by MALDI-TOF mass spectrometry. *Methods in Molecular Biology*, 881, 239-254. [\[Link\]](#)
- Zhang, Y., et al. (2018). An optimized LC-MS/MS method for determination of HYNIC-3PRGD2, a new promising imaging agent for tumor targeting, in rat plasma and its application.
- Angel, T. E., et al. (2012). General Method for MALDI-MS Analysis of Proteins and Peptides. *CSH Protocols*, 2012(9), pdb.prot070899. [\[Link\]](#)

- Li, L., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. *Biotechnology and Bioengineering*, 116(10), 2410-2425. [\[Link\]](#)
- Dietrich, J. A., et al. (2015). Quantitative Analysis of Newly Synthesized Proteins. *JoVE (Journal of Visualized Experiments)*, (100), e52822. [\[Link\]](#)
- Kilic, T. (2016). Method for the Determination of  $^{15}\text{N}$  Incorporation Percentage in Labeled Peptides and Proteins. *Methods in Molecular Biology*, 1425, 131-141. [\[Link\]](#)
- Hoffman, B. L., et al. (2015). MS-READ: Quantitative Measurement of Amino Acid Incorporation. *Methods in Enzymology*, 565, 237-258. [\[Link\]](#)
- MDPI. (2020). Synthesis and Matrix Properties of  $\alpha$ -Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. *Molecules*, 25(15), 3358. [\[Link\]](#)
- ResearchGate. (2013).
- Chemistry & Industry. (2002). REVIEW Colorimetric protein assay techniques. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry - Kent Academic Repository [kar.kent.ac.uk]
- 2. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]
- 4. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 13. [vectorlabs.com](https://vectorlabs.com) [vectorlabs.com]
- 14. [trilinkbiotech.com](https://trilinkbiotech.com) [trilinkbiotech.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [vectorlabs.com](https://vectorlabs.com) [vectorlabs.com]
- 18. [unchainedlabs.com](https://unchainedlabs.com) [unchainedlabs.com]
- 19. [chem.ualberta.ca](https://chem.ualberta.ca) [chem.ualberta.ca]
- 20. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 21. [interchim.fr](https://interchim.fr) [interchim.fr]
- 22. Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon- $\gamma$  - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [kclpure.kcl.ac.uk](https://kclpure.kcl.ac.uk) [kclpure.kcl.ac.uk]
- To cite this document: BenchChem. [Technical Support Center: Optimizing HYNIC-to-Protein Molar Ratios]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b164561#protocol-for-optimizing-hynic-to-protein-molar-ratio>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)